(2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile features a prop-2-enenitrile backbone with a 4-chlorophenyl group at position 2 and a 2-hydroxyphenylamino substituent at position 3 in the E-configuration. This structural motif is significant in medicinal chemistry, particularly in designing kinase inhibitors or antimicrobial agents due to its electron-withdrawing (chloro, nitrile) and electron-donating (hydroxyl) groups .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNRVVBAAGLOLZ-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The α,β-unsaturated nitrile backbone is synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and cyanoacetic acid. This reaction, catalyzed by piperidine or ammonium acetate in ethanol, proceeds via enolate formation and dehydration:
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{NCCH}2\text{COOH} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{(E)-3-(4-chlorophenyl)acrylonitrile} + \text{CO}2 + \text{H}_2\text{O}
$$
Key parameters:
Michael Addition of 2-Aminophenol
The α,β-unsaturated nitrile undergoes nucleophilic attack by 2-aminophenol in a Michael addition. This step is facilitated by a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60–80°C:
$$
\text{(E)-3-(4-chlorophenyl)acrylonitrile} + \text{2-HOC}6\text{H}4\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Optimization Notes :
- Regioselectivity : Exclusive β-addition due to nitrile’s electron-withdrawing effect.
- Stereochemistry : Retention of E-configuration confirmed by $$^1\text{H}$$ NMR coupling constants ($$J_{trans} = 15.8–16.2\ \text{Hz}$$).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 55–65% product.
Copper-Catalyzed Three-Component Coupling
Reaction Mechanism and Conditions
Inspired by copper-mediated cycloisomerization protocols, a one-pot synthesis leverages Cu(OTf)$$_2$$ to catalyze the coupling of 4-chlorobenzaldehyde, 2-aminophenol, and trimethylsilyl cyanide (TMSCN):
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{2-HOC}6\text{H}4\text{NH}2 + \text{TMSCN} \xrightarrow{\text{Cu(OTf)}2, \text{DCE}} \text{Target Compound}
$$
Critical Parameters :
- Catalyst Loading : 5–10 mol% Cu(OTf)$$_2$$.
- Solvent : Dichloroethane (DCE) at 70°C for 8–12 hours.
- Yield : 50–58% after aqueous workup and recrystallization.
Mechanistic Insights
The copper catalyst activates the nitrile group, enabling:
- Imine formation between aldehyde and amine.
- Cyanide transfer from TMSCN to the imine carbon.
- Elimination of trimethylsilanol to form the E-configured double bond.
Alternative Pathways: Enamine Formation and Cyanation
Enamine Intermediate Route
Condensation of 4-chlorobenzaldehyde with 2-aminophenol forms an enamine, which is subsequently cyanated using potassium cyanide (KCN) in acidic methanol:
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{2-HOC}6\text{H}4\text{NH}_2 \rightarrow \text{Enamine} \xrightarrow{\text{KCN, MeOH/HCl}} \text{Target Compound}
$$
Challenges :
- Cyanation Efficiency : Competing hydrolysis necessitates strict anhydrous conditions.
- Yield : 40–50% due to side-product formation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereoselectivity | Catalyst | Complexity |
|---|---|---|---|---|
| Knoevenagel-Michael | 60–75% | High (E > 95%) | None | Moderate |
| Copper-Catalyzed Coupling | 50–58% | Moderate (E ~85%) | Cu(OTf)$$_2$$ | High |
| Enamine Cyanation | 40–50% | Low (E ~70%) | None | Low |
Key Observations :
- The Knoevenagel-Michael sequence offers superior yield and stereocontrol but requires two steps.
- Copper catalysis enables a one-pot synthesis but demands rigorous optimization.
Spectroscopic Characterization and Validation
- $$^1\text{H}$$ NMR : Doublet at δ 7.8–8.1 ppm (vinyl protons, $$J = 16.0\ \text{Hz}$$) confirms E-configuration. Aromatic protons integrate for 9H (4-ClC$$6$$H$$4$$ and 2-HOC$$6$$H$$4$$).
- IR : Peaks at 2225 cm$$^{-1}$$ (C≡N) and 3350 cm$$^{-1}$$ (-OH).
- Mass Spectrometry : [M+H]$$^+$$ at m/z 297.1 (calculated: 297.07).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Tumor Angiogenesis : It interferes with signaling pathways such as NF-κB and STAT3, which are crucial for tumor growth and metastasis.
- Cell Migration and Invasion : Studies demonstrate that this compound can significantly reduce the migration and invasion capabilities of cancer cells, indicating potential anti-metastatic effects.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research findings suggest:
- Broad-Spectrum Efficacy : The compound has shown effectiveness against common pathogens including Staphylococcus aureus and Escherichia coli.
- Potential for Drug Development : Given its antimicrobial activity, this chalcone derivative could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Cytokine Modulation : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines.
- Inhibition of Inflammatory Pathways : It inhibits key enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Cancer Cell Line Studies :
- A study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines.
- Another investigation reported that it effectively inhibited the migration and invasion of melanoma cells.
-
Antimicrobial Testing :
- In vitro assays indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against certain bacterial strains.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares the target compound with structurally similar analogs:
Key Observations:
- Substituent Effects: The target’s 2-hydroxyphenylamino group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 2-chlorophenylamino () or dimethylamino () groups.
- Configuration : Most analogs adopt the E-configuration, critical for maintaining planar geometry and electronic conjugation .
- Heterocyclic Variations : Thiophene () and thiazole () rings enhance π-π stacking and metabolic stability, often seen in drug candidates .
Physicochemical Properties
Key Observations:
- Acidity: The target’s phenolic hydroxyl group (pKa ~10) is less acidic than the chlorinated analog’s amino group (pKa -2.85), reflecting the electron-withdrawing effect of Cl in ’s compound .
- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar substituents (e.g., dimethylamino in ), aiding bioavailability .
Biological Activity
(2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile is a compound belonging to the chalcone class, known for its diverse biological activities. Its unique structure, characterized by a 4-chlorophenyl group and a 2-hydroxyphenylamino group, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
The compound has the following predicted physical properties:
The biological activity of this compound involves several molecular interactions:
- Enzyme Interaction : The compound can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptors related to oxidative stress and apoptosis, influencing cell survival and proliferation.
- Pathway Involvement : It is implicated in pathways associated with cancer progression and inflammation .
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Antioxidant Properties
The compound has been evaluated for its antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicate that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of this chalcone derivative:
- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Study on Anticancer Effects
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an accompanying increase in apoptotic markers such as Annexin V positivity and caspase activation .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibacterial agents, especially in the context of rising antibiotic resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one | Structure | Moderate antimicrobial activity |
| (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one | Structure | High antioxidant activity |
| (2E)-1-(4-methylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one | Structure | Significant anticancer effects |
This table illustrates that the presence of chlorine in this compound enhances its biological activity compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for (2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile?
Methodological Answer: The compound can be synthesized via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and cyanoacetamide derivatives, followed by regioselective amination with 2-aminophenol. Key steps include:
- Catalyst Selection : Use piperidine or ammonium acetate as catalysts to enhance reaction efficiency .
- Solvent Optimization : Ethanol or DMF under reflux (80–100°C) improves yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor by TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) validate the structure of this compound?
Methodological Answer:
- FT-IR : Confirm the presence of nitrile (C≡N stretch at ~2220 cm⁻¹), hydroxyl (O–H stretch at ~3400 cm⁻¹), and enamine (C=N stretch at ~1600 cm⁻¹) groups .
- 1H NMR : Look for aromatic protons (δ 6.8–7.8 ppm), the enamine proton (δ 8.2–8.5 ppm, J = 12–15 Hz for E-isomer), and hydroxyl proton (δ 9.5–10.5 ppm, exchangeable with D₂O) .
- UV-Vis : π→π* transitions in the aromatic/enamine system (λmax ~280–320 nm) .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and DFT-calculated chemical shifts be resolved?
Methodological Answer:
- DFT Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate NMR shielding tensors. Compare isotropic shielding values with experimental δ values .
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent corrections (e.g., DMSO or CDCl₃) to improve accuracy .
- Statistical Validation : Calculate mean absolute error (MAE < 0.5 ppm) and Pearson’s r (>0.95) to assess correlation .
Q. What computational strategies predict electronic properties relevant to biological activity?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE ≈ 4–5 eV) to assess charge transfer potential. Lower ΔE correlates with higher reactivity .
- Electrophilicity Index (ω) : Use Parr’s equation (ω = μ²/2η) to quantify electrophilic character. Values >1.5 eV suggest potential bioactivity .
- Molecular Electrostatic Potential (MEP) : Map surface potentials to identify nucleophilic (O–H) and electrophilic (C≡N) sites for binding interactions .
Q. How is antimicrobial activity evaluated, and how are MIC values interpreted?
Methodological Answer:
- Agar Dilution : Test against S. aureus and E. coli at concentrations 12.5–100 µg/mL. Prepare stock solutions in DMSO and dilute in Mueller-Hinton agar .
- MIC Determination : Define MIC as the lowest concentration inhibiting visible growth after 24h incubation at 37°C. Compare with positive controls (e.g., ciprofloxacin) .
- Data Interpretation : MIC ≤25 µg/mL indicates high potency; ≥50 µg/mL suggests moderate activity. Correlate with logP (1.5–2.5) for membrane permeability .
Q. How do crystal packing and intermolecular interactions influence stability?
Methodological Answer:
- XRD Analysis : Resolve structure with Bruker D8 VENTURE (Mo Kα, λ = 0.71073 Å). Refine using SHELXL-2018 to R1 < 0.05 .
- Hydrogen Bonding : Identify O–H···N (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) interactions. Use Mercury 4.3 to visualize packing .
- Thermal Stability : TGA/DSC shows decomposition >200°C, correlating with strong H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
